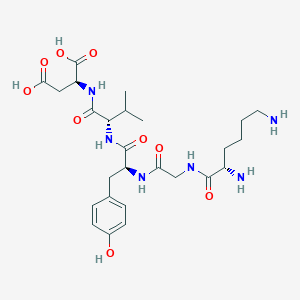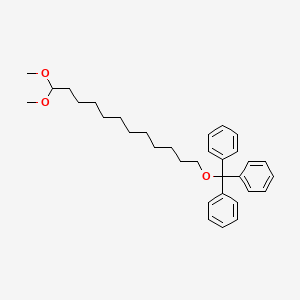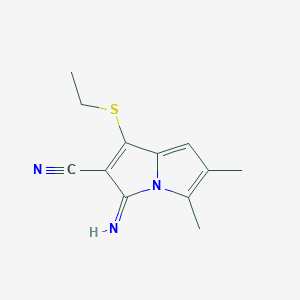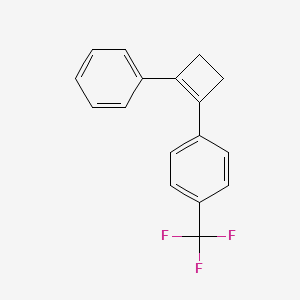![molecular formula C16H11ClN2O B12603292 6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline CAS No. 649749-00-8](/img/structure/B12603292.png)
6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the indoloquinoline core. It has garnered significant interest in scientific research due to its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline typically involves the annulation of indoles with appropriate aniline derivatives. One common method involves the use of 2-vinylanilines and iodine as a catalyst. The reaction proceeds through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot . This method is efficient and does not require pre-functionalization procedures, providing the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to modify the indole ring.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of more complex tetracyclic structures.
Common Reagents and Conditions
Iodine: Used as a catalyst in the annulation reaction.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
作用机制
The mechanism of action of 6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, inhibiting transcription and translation processes . Additionally, it can inhibit specific kinases, such as DYRK1A, by binding to their active sites and preventing their activity .
相似化合物的比较
6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline can be compared with other indoloquinoline derivatives, such as:
11H-indolo[3,2-c]quinoline-6-carboxylic acid: Known for its kinase inhibition properties.
10-Iodo-11H-indolo[3,2-c]quinoline: Exhibits potent DYRK1A inhibition with considerable selectivity.
6-Amino-substituted 11H-indolo[3,2-c]quinolines: Studied for their antiproliferative activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
属性
CAS 编号 |
649749-00-8 |
|---|---|
分子式 |
C16H11ClN2O |
分子量 |
282.72 g/mol |
IUPAC 名称 |
6-chloro-2-methoxy-11H-indolo[3,2-c]quinoline |
InChI |
InChI=1S/C16H11ClN2O/c1-20-9-6-7-13-11(8-9)15-14(16(17)19-13)10-4-2-3-5-12(10)18-15/h2-8,18H,1H3 |
InChI 键 |
CMXQCBXMSMNPCA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(C3=C2NC4=CC=CC=C43)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine](/img/structure/B12603211.png)

![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)



![Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-](/img/structure/B12603253.png)
![Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate](/img/structure/B12603254.png)
![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)



![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)
